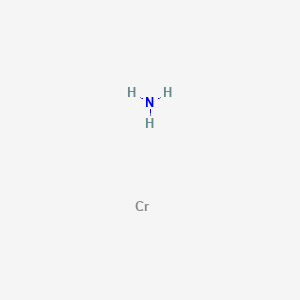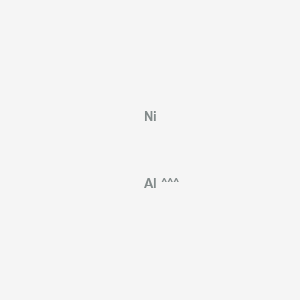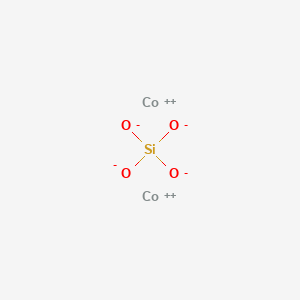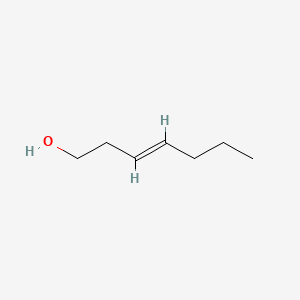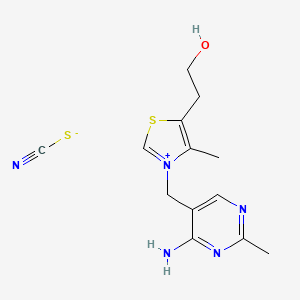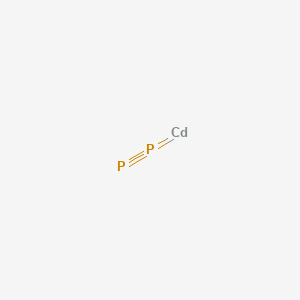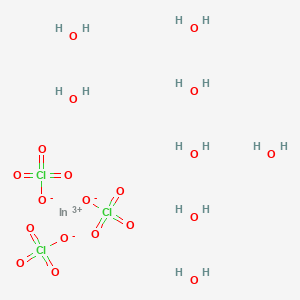
Indium(III) perchlorate octahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Indium(III) compounds, including perchlorate derivatives, has been explored through various methods, including hydrothermal synthesis and reactions involving indium(III) chloride. For instance, the formation of indium(III) perchlorate complexes can be identified through changes in indium coordination in hydrothermal solutions, demonstrating the adaptability of indium(III) in forming complex structures under varying conditions (Seward, Henderson, & Charnock, 2000).
Molecular Structure Analysis
Molecular structure analyses of indium(III) compounds reveal octahedral coordination with water molecules and the potential for perchlorate ion pairing. Studies using techniques like EXAFS and LAXS have detailed the structural configuration of indium(III) in aqueous solutions, highlighting the stability and coordination of indium(III) ions in perchlorate and other media (Lindqvist-Reis et al., 1998).
Chemical Reactions and Properties
Indium(III) perchlorate participates in various chemical reactions, demonstrating its versatility as a compound. Its reactivity includes forming complexes and interacting with different ligands, showcasing its chemical properties in synthesis and catalysis applications. The reactivity with organic ligands and the formation of complex structures are critical aspects of its chemical behavior (Su et al., 2007).
Physical Properties Analysis
The physical properties of indium(III) perchlorate octahydrate and related complexes, such as solvated species, have been studied extensively. The understanding of its solvation, crystal structure, and interaction with solvents like dimethyl sulfoxide provides insights into its physical characteristics and stability under various conditions (Harrowfield, Skelton, & White, 1990).
Applications De Recherche Scientifique
Complex Formation and Solvation Properties :
- Indium(III) perchlorate forms complexes in hydrothermal solutions, exhibiting properties like constant In 3+ –oxygen distance and formation of In 3+ -perchlorate ion pair in certain solutions (Seward, Henderson, & Charnock, 2000).
- The structure of indium(III) in aqueous perchlorate solutions has been determined using X-ray scattering and EXAFS techniques, revealing details about hydration and coordination with perchlorate ions (Lindqvist-Reis et al., 1998).
Extraction and Stability Studies :
- Research on the stability of indium(III) complexes in sodium perchlorate solutions has provided insights into the formation and stability of various indium(III) complexes, which is crucial for extraction and purification processes (Hasegawa, 1970).
Spectroscopic Analysis and Extraction Mechanisms :
- Spectroscopic studies have been conducted to understand the extraction of indium from perchlorate media, providing insights into the extraction mechanisms and the nature of extracted species (Goetz-Grandmont, Taheri, & Brunette, 1992).
Electrochemical Properties :
- Investigations into the electrochemical behavior of indium(III) ions in the presence of perchlorate ions have contributed to a better understanding of the electrode processes of indium (Zelić, Mlakar, & Branica, 1994).
Environmental and Safety Aspects :
- Studies on the adsorption of indium(III) onto materials like carbon nanotubes have implications for environmental safety and recovery of indium from waste streams (Alguacil, López, Rodríguez, Martínez-Ramírez, & García-Díaz, 2016).
Safety And Hazards
Propriétés
IUPAC Name |
indium(3+);triperchlorate;octahydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClHO4.In.8H2O/c3*2-1(3,4)5;;;;;;;;;/h3*(H,2,3,4,5);;8*1H2/q;;;+3;;;;;;;;/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGOEFBXGBSXJW-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[In+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H16InO20 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Indium(III) perchlorate octahydrate | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

